molecular formula C5H9FO3 B1406331 3-Fluorooxane-4,4-diol CAS No. 1523571-11-0

3-Fluorooxane-4,4-diol

Cat. No.: B1406331
CAS No.: 1523571-11-0
M. Wt: 136.12 g/mol
InChI Key: BKQIVNQXMOFOJZ-UHFFFAOYSA-N
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Description

It is a cyclic ether with a fluorine atom attached to one of the carbon atoms in the ring, giving it distinct chemical properties.

Preparation Methods

The synthesis of 3-Fluorooxane-4,4-diol involves several steps and specific reaction conditions. One common method includes the use of fluorinating agents to introduce the fluorine atom into the oxane ring. Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

3-Fluorooxane-4,4-diol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluorooxane-4,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.

    Medicine: Potential therapeutic applications are being explored due to its unique chemical properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluorooxane-4,4-diol exerts its effects involves interactions with specific molecular targets. The fluorine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with various enzymes and receptors .

Comparison with Similar Compounds

3-Fluorooxane-4,4-diol can be compared to other similar compounds such as:

    This compound: Similar in structure but with different substituents.

    Oxane derivatives: Compounds with similar cyclic ether structures but without the fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which significantly alters its chemical properties and reactivity compared to other oxane derivatives .

Properties

IUPAC Name

3-fluorooxane-4,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQIVNQXMOFOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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